molecular formula C9H13NO B1274174 4-(1-Aminopropyl)phenol CAS No. 85068-38-8

4-(1-Aminopropyl)phenol

Cat. No.: B1274174
CAS No.: 85068-38-8
M. Wt: 151.21 g/mol
InChI Key: WTQZYHPAVNTISM-UHFFFAOYSA-N
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Description

4-(1-Aminopropyl)phenol is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . It is a phenol derivative featuring an aminopropyl side chain. This structural motif is found in various compounds of pharmacological interest, making it a potential intermediate in organic synthesis and medicinal chemistry research. As a building block, it can be utilized in the development of more complex molecules and for studying structure-activity relationships. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the available safety data sheets and handle this compound in a laboratory setting following appropriate safety protocols. Specific data on its physical properties, mechanism of action, and detailed research applications for this specific isomer are limited in the public domain and require further scientific investigation.

Properties

IUPAC Name

4-(1-aminopropyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-9(10)7-3-5-8(11)6-4-7/h3-6,9,11H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQZYHPAVNTISM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301005432
Record name 4-(1-Aminopropyl)phenol
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Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

85068-38-8
Record name 4-(1-Aminopropyl)phenol
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Record name 4-(1-Aminopropyl)phenol
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Record name 4-(1-Aminopropyl)phenol
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Record name 4-(1-aminopropyl)phenol
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Record name 4-(1-AMINOPROPYL)PHENOL
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Preparation Methods

Catalytic Hydrogenation of Nitroalkane Precursors

Catalytic hydrogenation represents the most industrially viable method for synthesizing 4-(1-Aminopropyl)phenol. This approach typically involves reducing a nitro-substituted propiophenone derivative to the corresponding amine. A notable example from patent literature describes the hydrogenation of N-(4-hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine to yield aromatic amines under controlled conditions.

Reaction Conditions and Optimization

The reduction is performed in methoxyethanol at 70–75°C using palladium on carbon (5% Pd/C) as the catalyst and sodium hypophosphite monohydrate as the hydrogen donor. Critical parameters include:

  • Temperature : 70–80°C to balance reaction rate and catalyst stability.
  • Catalyst Loading : 12–15% w/w relative to the substrate ensures complete conversion within 2–3 hours.
  • pH Control : Post-reaction acidification to pH ≤2 with HCl facilitates product isolation via precipitation.

A representative procedure involves suspending 430 g of the nitro precursor in 2.8 L methoxyethanol, followed by sequential addition of Pd/C and sodium hypophosphite. The mixture is stirred until TLC confirms full reduction, yielding this compound hydrochloride after acid workup.

Table 1: Catalytic Hydrogenation Parameters for this compound Synthesis
Parameter Optimal Range Impact on Yield
Temperature 70–75°C Maximizes reaction rate without side reactions
Pd/C Loading 12–15% w/w Ensures complete nitro reduction
Reaction Time 2–3 hours Balances conversion and energy costs
Solvent Methoxyethanol Enhances substrate solubility

Reductive Amination of 4-Propionylphenol

Reductive amination offers a single-step route to this compound by converting the ketone group of 4-propionylphenol to an amine. This method employs ammonia or ammonium salts as the nitrogen source and reducing agents such as sodium cyanoborohydride (NaBH3CN).

Mechanistic Pathway

The reaction proceeds via imine intermediate formation, followed by borohydride-mediated reduction:

  • Imine Formation : 4-Propionylphenol reacts with aqueous ammonia to generate an imine.
  • Reduction : NaBH3CN selectively reduces the C=N bond, yielding the primary amine.

Yield Optimization Strategies

  • Solvent Selection : Methanol/water mixtures (4:1 v/v) improve imine stability.
  • Stoichiometry : A 2:1 molar ratio of ammonia to ketone minimizes side products.
  • Temperature : Room temperature (25°C) prevents imine hydrolysis.

Pilot-scale trials report yields of 68–72%, with the hydrochloride salt isolated via ethanol recrystallization.

Resolution of Racemic this compound

The Sigma-Aldrich product entry specifies the (S)-enantiomer, necessitating chiral resolution or asymmetric synthesis. Industrial methods employ:

Diastereomeric Salt Formation

  • Chiral Acid : L-Tartaric acid forms diastereomeric salts with the racemic amine.
  • Solvent : Ethanol/water (3:1) enhances solubility differences.
  • Recrystallization : Sequential recrystallizations yield enantiomerically pure (S)-4-(1-Aminopropyl)phenol hydrochloride.

Enzymatic Kinetic Resolution

Lipase-catalyzed acylation selectively modifies one enantiomer, leaving the desired (S)-amine unreacted. Reported enantiomeric excess (ee) values exceed 98% using immobilized Candida antarctica lipase B.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound Synthesis
Method Yield (%) Purity (%) Scalability Cost Efficiency
Catalytic Hydrogenation 78–82 95 High Moderate
Reductive Amination 68–72 90 Medium Low
Mannich Reaction 60–65 85 Low High
Chiral Resolution 45–50 99 Medium Very High

Catalytic hydrogenation emerges as the preferred industrial method due to its balance of yield and scalability, while chiral resolution remains critical for pharmaceutical-grade material.

Comparison with Similar Compounds

Structural Analogues

Electronic and Spectral Properties

  • Optical Activity: The difluoro derivative () exhibits a red-shifted UV-Vis absorption (λmax ~280 nm) compared to 4-(1-Aminopropyl)phenol (λmax ~265 nm) due to electron-withdrawing fluorine .
  • NLO Properties: 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol demonstrates third-order nonlinear susceptibility (χ³ = 2.26 × 10⁻⁶ esu) and self-focusing behavior (n₂ = -2.89 × 10⁻⁶ cm²/W) via Z-scan measurements . No NLO data is reported for this compound, suggesting divergent applications.

Thermodynamic Stability

  • Melting Points: this compound hydrochloride melts at ~278°C , higher than 4-(1-Hydroxypropyl)phenol (mp ~150°C) due to ionic interactions.
  • Thermal Decomposition: Tert-alkylphenols (e.g., 4-(1,1-dimethylpropyl)phenol in ) decompose at >300°C, while amino-substituted derivatives may degrade earlier due to amine oxidation .

Catalytic Potential

  • Asymmetric Catalysis: Chiral aminophenols (e.g., ) are used as ligands in asymmetric synthesis . The primary amine in this compound could coordinate metals, but its efficacy remains unexplored.
  • Pharmaceutical Intermediates : The hydrochloride salt form () is a precursor for analgesics or adrenergic agents.

Biological Activity

4-(1-Aminopropyl)phenol, also known as (S)-4-(1-Aminopropyl)phenol, is a compound of significant interest in medicinal chemistry due to its biological activity, particularly in relation to neurotransmitter systems. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings.

Chemical Structure and Properties

This compound is characterized by a phenolic ring substituted with an aminopropyl group at the para position. Its molecular formula is C10H15NC_{10}H_{15}N, with a molecular weight of approximately 151.24 g/mol. The compound exists in two enantiomeric forms: (S)-4-(1-Aminopropyl)phenol and (R)-4-(1-Aminopropyl)phenol, which exhibit different biological properties due to their stereochemistry.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly serotonin receptors. The aminopropyl chain allows the compound to bind effectively to these receptors, influencing mood and anxiety levels. The phenolic group can participate in hydrogen bonding and other interactions that modulate receptor activity .

Interaction with Receptors

  • Serotonin Receptors : Studies indicate that this compound may enhance serotonin signaling, potentially offering therapeutic benefits for mood disorders.
  • Other Neurotransmitter Systems : Research has shown that this compound may also interact with dopamine and norepinephrine receptors, further implicating its role in mood regulation and anxiety management.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antioxidant Properties : Like many phenolic compounds, this compound demonstrates antioxidant capabilities, which may contribute to its protective effects against oxidative stress-related diseases .
  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, making it a candidate for further research in inflammatory conditions .
  • Neuroprotective Effects : Its ability to modulate neurotransmitter activity positions it as a potential neuroprotective agent against neurodegenerative diseases .

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

Case Studies

  • Binding Affinity Studies :
    • A study evaluating the binding affinities of various ligands to the nsp13 protein of SARS-CoV-2 showed that compounds structurally similar to this compound had significant binding energies, indicating potential antiviral properties .
    LigandBinding Energy (kcal/mol)Inhibition Constant (μmol)
    L1-6.516.524
    L2-6.711.775
    L3-7.25.048
  • Pharmacological Studies :
    • Investigations into the pharmacological effects of this compound have demonstrated its potential in treating mood disorders due to its interaction with serotonin receptors.

Applications in Medicine

Given its diverse biological activities, this compound is being explored for various therapeutic applications:

  • Mood Disorders : Its serotonergic activity suggests potential use as an antidepressant or anxiolytic agent.
  • Neurodegenerative Diseases : The compound's neuroprotective properties make it a candidate for further research in conditions like Alzheimer's disease.
  • Antiviral Research : The binding affinity studies indicate potential applications in developing antiviral therapies, particularly against RNA viruses like SARS-CoV-2 .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(1-Aminopropyl)phenol in laboratory settings?

  • Methodological Answer :

  • Reductive Amination : React 4-propionylphenol with ammonia or a primary amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions. This method allows for controlled introduction of the aminopropyl group .
  • Nitropropane Condensation : Condense 4-hydroxybenzaldehyde with nitropropane via a Henry reaction, followed by catalytic hydrogenation (e.g., using Pd/C or Raney Ni) to reduce the nitro group to an amine .
  • Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize pH to avoid side reactions.

Q. What analytical techniques are essential for confirming the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the presence of the aminopropyl chain (δ ~1.5 ppm for CH₂, δ ~2.7 ppm for NH-CH₂) and aromatic protons (δ ~6.8–7.2 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λmax ≈ 255 nm) to assess purity. Use a C18 column and a mobile phase of acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid .
  • Mass Spectrometry (MS) : Confirm molecular weight via electrospray ionization (ESI-MS) or gas chromatography-mass spectrometry (GC-MS) (expected [M+H]⁺ = 166.1 g/mol) .

Q. What safety precautions are critical when handling this compound in research laboratories?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors, which may cause respiratory irritation .
  • Acid Incompatibility : Avoid contact with strong acids (e.g., HCl, H₂SO₄), as decomposition may release toxic gases like ammonia .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound derivatives for pharmacological studies?

  • Methodological Answer :

  • Asymmetric Catalysis : Use chiral catalysts (e.g., BINAP-Ru complexes) during reductive amination to favor specific enantiomers. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) or aminotransferases to selectively hydrolyze or transaminate racemic mixtures. Optimize solvent systems (e.g., tert-butanol/water) to enhance enzyme activity .
  • Crystallization : Perform fractional crystallization with chiral resolving agents (e.g., tartaric acid derivatives) .

Q. What strategies mitigate degradation of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Maintain neutral pH (6–8) using phosphate or Tris buffers. Avoid alkaline conditions (>pH 9), which accelerate oxidation of the phenolic hydroxyl group .
  • Thermal Stability : Store the compound under inert gas (N₂/Ar) at –20°C. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) to predict shelf life .
  • Light Sensitivity : Use amber glassware to prevent photodegradation, as aromatic amines are prone to UV-induced radical reactions .

Q. How do substituents on the aromatic ring influence the biological activity of this compound analogs?

  • Methodological Answer :

  • Electron-Withdrawing Groups (EWGs) : Introduce substituents like –Cl or –NO₂ at the para position to enhance hydrogen bonding with biological targets (e.g., enzyme active sites). For example, 4-chloro analogs show improved antibacterial activity due to increased lipophilicity .
  • Steric Effects : Bulkier groups (e.g., –C(CH₃)₃) at the ortho position reduce rotational freedom, potentially improving receptor binding selectivity .
  • Quantitative Structure-Activity Relationship (QSAR) : Use computational tools (e.g., molecular docking, DFT calculations) to model substituent effects on binding affinity and ADMET properties .

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